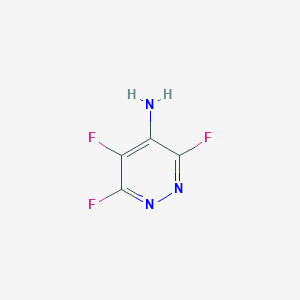

3,5,6-Trifluoropyridazin-4-amine

Description

BenchChem offers high-quality 3,5,6-Trifluoropyridazin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5,6-Trifluoropyridazin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5,6-trifluoropyridazin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F3N3/c5-1-2(8)4(7)10-9-3(1)6/h(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHVIXJSZRSQEFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NN=C1F)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60631354 | |

| Record name | 3,5,6-Trifluoropyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7679-50-7 | |

| Record name | 3,5,6-Trifluoropyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,5,6-Trifluoropyridazin-4-amine chemical structure and properties

The following technical guide details the chemical structure, synthesis, reactivity, and applications of 3,5,6-Trifluoropyridazin-4-amine, a critical fluorinated building block in medicinal chemistry and agrochemical synthesis.

Structure, Reactivity, and Applications in High-Value Synthesis

Executive Summary

3,5,6-Trifluoropyridazin-4-amine (CAS: 7679-50-7) is a polyfluorinated heteroaromatic scaffold characterized by a highly electron-deficient pyridazine core.[1] It serves as a versatile "chassis" for the construction of polysubstituted pyridazines via sequential nucleophilic aromatic substitution (

Chemical Identity & Physicochemical Properties[4][5][6]

| Property | Data |

| IUPAC Name | 3,5,6-Trifluoropyridazin-4-amine |

| Common Synonyms | 4-Amino-3,5,6-trifluoropyridazine; 3,5,6-Trifluoro-4-pyridazinamine |

| CAS Number | 7679-50-7 |

| Molecular Formula | C |

| Molecular Weight | 149.07 g/mol |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, MeCN); sparingly soluble in water.[3] |

| Acidity (pKa) | Weakly basic (estimated pKa < 2 due to strong electron-withdrawing F atoms). |

Structural Analysis

The molecule consists of a 1,2-diazine (pyridazine) ring substituted with three fluorine atoms and one amino group.

-

Electronic Environment: The pyridazine ring is naturally electron-deficient due to the electronegativity of the two nitrogen atoms. The addition of three fluorine atoms further depletes electron density from the ring carbons, activating them towards nucleophilic attack.

-

Tautomerism: While the amino form is predominant, potential amino-imino tautomerism can influence binding modes in biological targets, though the electron-withdrawing fluorines strongly favor the amino tautomer to maintain aromaticity.

Synthesis & Regioselectivity[2][3][7][8]

The primary route to 3,5,6-trifluoropyridazin-4-amine involves the nucleophilic aromatic substitution (

Synthetic Protocol

Precursor: Tetrafluoropyridazine (perfluoropyridazine). Reagent: Ammonia (aq. or gaseous) or ammonia surrogates (e.g., benzylamine followed by deprotection, though direct amination is preferred).

Reaction Scheme: The reaction of tetrafluoropyridazine with ammonia yields a mixture of isomers, with the 4-substituted product being the major isomer (typically >90% regioselectivity) compared to the 3-substituted isomer.

Mechanism and Regiocontrol

The high regioselectivity for the 4-position is governed by the stability of the Meisenheimer intermediate.

-

Ground State: Tetrafluoropyridazine is symmetric; positions 3/6 are equivalent, and positions 4/5 are equivalent.

-

Transition State: Nucleophilic attack at C-4 generates a negative charge that can be delocalized onto the ring nitrogens (specifically N-1). Attack at C-3 is less favorable because the negative charge localization is less effectively stabilized by the adjacent fluorine compared to the para-nitrogen resonance stabilization available at C-4.

-

Outcome: Kinetic control favors the formation of 3,5,6-trifluoropyridazin-4-amine.

Figure 1: Synthetic pathway and regioselectivity of tetrafluoropyridazine amination.

Reactivity Profile: Sequential Substitution

Once the amino group is installed, the reactivity of the remaining fluorine atoms (at C-3, C-5, and C-6) is altered. The amino group is an Electron Donating Group (EDG) by resonance but Electron Withdrawing (EWG) by induction. However, in perfluorinated systems, the resonance effect typically deactivates the positions ortho and para to it relative to the unsubstituted ring.

Site-Selectivity Rules

-

C-5 Position (Ortho to Amine): The most activated position for a second nucleophilic attack is typically C-5 or C-6 , depending on the hardness/softness of the incoming nucleophile and solvent effects.

-

Deactivation: The amino group at C-4 deactivates C-3 and C-5 slightly via resonance donation, but the high inductive withdrawal of the fluorines maintains overall reactivity.

-

Synthetic Utility: This allows for the "programming" of the pyridazine ring, where substituents can be introduced in a specific order (e.g., Amine

Alkoxide

Experimental Considerations

-

Base Selection: Use non-nucleophilic bases (e.g.,

, DIPEA) to scavenge HF generated during substitutions. -

Solvent: Aprotic polar solvents (MeCN, THF) are preferred to enhance the nucleophilicity of the attacking species.

Figure 2: Divergent reactivity pathways for further functionalization.

Applications in Drug Discovery[2][3][7][9]

Bioisosterism

The 3,5,6-trifluoropyridazin-4-amine core serves as a bioisostere for:

-

Anilines: Reducing metabolic liability (oxidation) while maintaining H-bond donor capability.

-

Pyrimidines/Pyridines: The extra nitrogen and fluorine atoms lower the

and increase lipophilicity (

Case Studies & Utility

-

Kinase Inhibitors: The scaffold is utilized to bind to the hinge region of kinases. The amino group forms a key hydrogen bond with the backbone carbonyl of the kinase active site.

-

Agrochemicals: Used in the synthesis of herbicides where the fluorinated pyridazine ring enhances metabolic stability against plant enzymes.

-

Fragment-Based Design: Due to its low molecular weight (149 Da) and distinct vectors for substitution, it is an ideal fragment for screening libraries.

Safety & Handling Protocols

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.

-

Skin/Eye Irritation: Causes serious eye irritation and skin irritation.

-

Specific Target Organ Toxicity: May cause respiratory irritation.

Handling Procedures:

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

PPE: Wear nitrile gloves, safety goggles (or face shield), and a lab coat.

-

Storage: Store in a cool, dry place under an inert atmosphere (Argon or Nitrogen) to prevent slow hydrolysis or oxidation.

-

Spill Cleanup: Contain spillage with sand or earth. Do not use combustible materials (e.g., sawdust).

References

-

Chambers, R. D., et al. (2009). Polysubstituted Pyridazinones from Sequential Nucleophilic Substitution Reactions of Tetrafluoropyridazine. Journal of Organic Chemistry.

-

Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron.

-

ChemSrc. (2023). 3,5,6-Trifluoropyridazin-4-amine - CAS 7679-50-7 Properties.

-

National Institutes of Health (NIH). PubChem Compound Summary: Fluorinated Pyridazines.

Sources

An In-depth Technical Guide to 4-Amino-2,3,5,6-tetrafluoropyridine: Synthesis, Properties, and Applications in Research and Development

Introduction: In the landscape of modern medicinal and materials chemistry, fluorine-containing heterocyclic compounds represent a cornerstone for innovation. Their unique electronic properties, metabolic stability, and conformational effects make them prized building blocks in the design of novel therapeutics and advanced materials. While the specific compound 4-Amino-3,5,6-trifluoropyridazine, as initially queried, is not found in established chemical databases and is likely not a commercially available reagent, this guide will focus on a closely related and highly valuable structural analog: 4-Amino-2,3,5,6-tetrafluoropyridine .

This technical guide provides an in-depth exploration of 4-Amino-2,3,5,6-tetrafluoropyridine, a critical intermediate for researchers, scientists, and professionals in drug development. We will delve into its core identifiers, physicochemical properties, a detailed synthesis protocol, and its versatile applications, offering field-proven insights into its reactivity and utility as a synthetic scaffold.

Core Identifiers and Physicochemical Properties

4-Amino-2,3,5,6-tetrafluoropyridine is a foundational building block in fluoro-organic chemistry. Its key identifiers and properties are summarized below, providing a clear data-centric overview for laboratory use.

| Identifier | Value |

| CAS Number | 1682-20-8[1][2] |

| Molecular Formula | C₅H₂F₄N₂[1][2] |

| Molecular Weight | 166.08 g/mol [1][2] |

| IUPAC Name | 2,3,5,6-tetrafluoropyridin-4-amine |

| Canonical SMILES | Nc1c(F)c(F)nc(F)c1F |

| InChI Key | PLVFNMQHMRRBAA-UHFFFAOYSA-N |

| Appearance | White to light yellow crystalline powder[3] |

| Melting Point | 85-87 °C[1] |

| Purity | Typically ≥97% (GC) |

The highly electronegative fluorine atoms significantly influence the molecule's properties. They create a strong inductive electron-withdrawing effect on the pyridine ring, which decreases the electron density of the aromatic system. This electronic modification enhances the acidity of the N-H protons of the amino group and, most importantly, makes the pyridine ring susceptible to nucleophilic aromatic substitution (SₙAr) reactions, a key feature of its chemical reactivity.[3]

Synthesis of 4-Amino-2,3,5,6-tetrafluoropyridine

The primary and most industrially viable route to 4-Amino-2,3,5,6-tetrafluoropyridine is through the nucleophilic aromatic substitution of pentafluoropyridine. The strong electron-withdrawing nature of the fluorine atoms and the ring nitrogen activates the C4 (para) position for nucleophilic attack.

Causality of Experimental Choices:

The choice of ammonia as the nucleophile is straightforward for the direct introduction of the primary amino group. The reaction is typically performed in a sealed vessel due to the volatility of ammonia and the need for elevated temperatures and pressures to drive the substitution. The solvent choice is critical; while the reaction can proceed with liquid ammonia, the use of a co-solvent can improve solubility and moderate reactivity. The regioselectivity for the C4 position is a well-established principle in the chemistry of pentafluoropyridine, as the attack at this position leads to a more stabilized Meisenheimer intermediate compared to attack at the ortho or meta positions.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 4-Amino-2,3,5,6-tetrafluoropyridine.

Detailed Step-by-Step Methodology

Materials:

-

Pentafluoropyridine

-

Aqueous ammonia (e.g., 28-30%) or liquid ammonia

-

Stainless steel autoclave or other suitable pressure vessel

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for filtration and drying

Procedure:

-

Charging the Reactor: In a well-ventilated fume hood, charge a stainless steel autoclave with pentafluoropyridine.

-

Adding the Nucleophile: Carefully add an excess of aqueous ammonia to the autoclave. The molar excess of ammonia helps to ensure complete conversion of the starting material.

-

Sealing and Heating: Seal the autoclave securely. Place it on a heating mantle with magnetic stirring. Heat the reaction mixture to a temperature between 100-150°C. The internal pressure will increase significantly. Caution: This step must be performed with appropriate safety shielding and pressure monitoring.

-

Reaction Time: Maintain the reaction at the target temperature with vigorous stirring for several hours until the reaction is complete (completion can be monitored by GC-MS analysis of aliquots if the setup allows).

-

Cooling and Work-up: After the reaction period, turn off the heating and allow the autoclave to cool to room temperature. Slowly and carefully vent the excess ammonia pressure in a fume hood.

-

Isolation: Open the autoclave and transfer the resulting slurry to a beaker. The product often precipitates out of the aqueous solution upon cooling.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any remaining ammonia and ammonium fluoride salts.

-

Drying: Dry the purified white to off-white solid product under vacuum to a constant weight. The purity can be assessed by GC, NMR, and melting point analysis.

Chemical Reactivity and Applications in Drug Discovery

The utility of 4-Amino-2,3,5,6-tetrafluoropyridine as a synthetic intermediate stems from the reactivity of both the amino group and the fluorinated pyridine ring.

Reactivity of the Amino Group

The primary amino group is nucleophilic and can readily participate in a variety of common organic transformations:[3]

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Diazotization: Reaction with nitrous acid (e.g., from NaNO₂) to form a diazonium salt, which can then be converted to other functional groups (e.g., -OH, -H, -halogens) or used to synthesize azides. For instance, the synthesis of 4-azido-2,3,5,6-tetrafluoropyridine, a useful precursor for generating nitrenes, can be achieved from the corresponding hydrazine, which is itself derived from the amine.[4][5]

Reactivity of the Pyridine Ring

While the amino group is present, the fluorine atoms on the pyridine ring, particularly at the C2 and C6 positions (ortho to the nitrogen), remain susceptible to further nucleophilic aromatic substitution, especially with strong nucleophiles or under forcing conditions. This allows for the sequential and regioselective introduction of other substituents, making it a versatile scaffold for building molecular complexity.

Logical Flow of Derivatization

Sources

- 1. 4-Amino-2,3,5,6-tetrafluoropyridine 98 1682-20-8 [sigmaaldrich.com]

- 2. 4-Amino-2,3,5,6-tetrafluoropyridine | CAS 1682-20-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 4-Amino-2,3,5,6-tetrafluoropyridine: Properties, Uses, Safety & Supplier in China | High-Purity Fluorinated Pyridine Expert [pipzine-chem.com]

- 4. Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some thermal reactions of the tetrafluoro-compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. scispace.com [scispace.com]

An In-depth Technical Guide to the Physical Properties of 3,5,6-Trifluoropyridazin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Fluorinated Pyridazines

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. The pyridazine core, a nitrogen-containing heterocycle, is a privileged structure found in numerous biologically active compounds. The combination of these two features in molecules such as 3,5,6-Trifluoropyridazin-4-amine presents a compelling template for the development of novel therapeutic agents and specialized chemicals. A thorough understanding of the fundamental physical properties of this compound is paramount for its effective utilization in research and development, enabling rational drug design, process optimization, and the assurance of safety and quality.

Core Physicochemical Characteristics

A comprehensive understanding of a compound's physical properties is the foundation of its application in a laboratory or industrial setting. These properties dictate the conditions required for storage, handling, and reaction, and are critical for analytical method development and quality control.

Summary of Physical Properties

The key physical and chemical properties of 3,5,6-Trifluoropyridazin-4-amine are summarized in the table below. It is important to note that while the molecular formula and weight are fundamental constants, other properties such as melting and boiling points can be influenced by purity.

| Property | Value | Source |

| CAS Number | 7679-50-7 | [1] |

| Molecular Formula | C₄H₂F₃N₃ | [1] |

| Molecular Weight | 149.074 g/mol | [1] |

| Melting Point | Not available in search results | |

| Boiling Point | Not available in search results | |

| Density | Not available in search results | |

| Solubility | Not available in search results | |

| Appearance | Not available in search results |

Note: Experimental values for melting point, boiling point, density, and solubility were not available in the initial search results. These properties are best determined empirically.

Structural and Electronic Considerations

The structure of 3,5,6-Trifluoropyridazin-4-amine, with its electron-deficient pyridazine ring and the presence of three electronegative fluorine atoms, suggests a molecule with distinct electronic characteristics. The amino group at the 4-position acts as an electron-donating group, which can influence the molecule's reactivity and potential for intermolecular interactions, such as hydrogen bonding. These structural features are critical in predicting the compound's behavior in various chemical and biological systems.

Experimental Protocols for Property Determination

To ensure the accuracy and reliability of the physical property data, standardized experimental protocols must be employed. The following section outlines the methodologies for determining the key physical characteristics of 3,5,6-Trifluoropyridazin-4-amine.

Workflow for Physicochemical Characterization

The logical flow for characterizing a novel or newly synthesized batch of 3,5,6-Trifluoropyridazin-4-amine is depicted in the following workflow diagram. This process ensures that foundational data is collected in a systematic and reproducible manner.

Caption: Workflow for the synthesis and physicochemical characterization.

Melting Point Determination

Rationale: The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad range can indicate the presence of impurities.

Methodology:

-

A small, finely powdered sample of 3,5,6-Trifluoropyridazin-4-amine is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Solubility Assessment

Rationale: Understanding the solubility of a compound in various solvents is essential for designing reaction conditions, purification procedures, and formulations for biological assays.

Methodology:

-

A panel of common laboratory solvents of varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane) is selected.

-

A small, accurately weighed amount of 3,5,6-Trifluoropyridazin-4-amine (e.g., 1-5 mg) is added to a known volume of each solvent (e.g., 0.1 mL) in a small vial.

-

The mixture is vortexed or agitated at a controlled temperature (e.g., 25 °C).

-

The solubility is visually assessed and can be qualitatively categorized as freely soluble, soluble, sparingly soluble, or insoluble. For quantitative analysis, the saturated solution can be analyzed by techniques such as HPLC or UV-Vis spectroscopy.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in 3,5,6-Trifluoropyridazin-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is a powerful tool for elucidating the precise atomic connectivity of a molecule. For 3,5,6-Trifluoropyridazin-4-amine, ¹H, ¹⁹F, and ¹³C NMR would provide a complete picture of the molecular structure.

Expected Spectral Features:

-

¹H NMR: The spectrum would be expected to show a signal corresponding to the protons of the amine group. The chemical shift of this signal can be broad and its position can vary depending on the solvent and concentration due to hydrogen bonding and exchange.

-

¹⁹F NMR: This is a critical technique for fluorinated compounds. The spectrum should display signals for the three fluorine atoms on the pyridazine ring. The chemical shifts and coupling patterns (J-coupling) between the fluorine atoms and with the adjacent carbon and hydrogen atoms would confirm their positions.

-

¹³C NMR: The spectrum would show four distinct signals for the carbon atoms of the pyridazine ring. The chemical shifts would be influenced by the attached fluorine and nitrogen atoms.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Spectral Features:

-

N-H Stretching: The primary amine group (NH₂) is expected to show one or two bands in the region of 3300-3500 cm⁻¹. The presence of two bands would be indicative of the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C=N and C=C Stretching: The pyridazine ring will exhibit characteristic stretching vibrations for C=N and C=C bonds in the fingerprint region (typically 1400-1600 cm⁻¹).

-

C-F Stretching: Strong absorption bands corresponding to the carbon-fluorine bonds are expected in the region of 1000-1400 cm⁻¹.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Expected Fragmentation Pattern:

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 3,5,6-Trifluoropyridazin-4-amine (149.074 g/mol ).

-

Fragmentation may involve the loss of fluorine, HCN, or other small neutral molecules, leading to the formation of characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.

Safety and Handling

Given the presence of a fluorinated heterocyclic system, it is prudent to handle 3,5,6-Trifluoropyridazin-4-amine with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

3,5,6-Trifluoropyridazin-4-amine is a molecule of significant interest due to its fluorinated pyridazine core. While some fundamental physicochemical data, such as its molecular formula and weight, are established, a comprehensive experimental determination of its physical properties, including melting point, boiling point, and solubility, is crucial for its full potential to be realized in research and development. The experimental protocols and spectroscopic characterization methods outlined in this guide provide a robust framework for obtaining this critical data, ensuring the quality, reproducibility, and safety of its use in scientific endeavors. The scientific community is encouraged to contribute to the body of knowledge on this and related compounds by publishing detailed characterization data.

References

- Chambers, R. D.; Martin, P. A.; Waterhouse, J. S.; Williams, D. L. H.; Anderson, B. Journal of Fluorine Chemistry, 1982, vol. 20, p. 507 - 514.

-

New pyridazine-fluorine derivatives: synthesis, chemistry and biological activity. Part II. European Journal of Medicinal Chemistry, 2013, vol. 68, p. 206-215. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 2019, vol. 44, no. 3, p. 169-180. [Link]

-

Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 2013, vol. 342, no. 6161, p. 956-960. [Link]

-

3,5,6-trifluoropyridazin-4-amine | CAS#:7679-50-7. Chemsrc. [Link]

Sources

Technical Guide: Solubility Profiling and Solvent Selection for Trifluoropyridazin-4-amine

Executive Summary

Trifluoropyridazin-4-amine (TFPA) represents a class of highly electron-deficient heteroaromatic building blocks used increasingly in the synthesis of agrochemicals and pharmaceutical kinase inhibitors. The introduction of three fluorine atoms onto the pyridazine core significantly alters the physicochemical landscape compared to its non-fluorinated analogs.

This guide addresses the solubility challenges inherent to TFPA. Unlike typical aminopyridazines, the strong electron-withdrawing nature of the perfluorinated ring dramatically reduces the basicity of the ring nitrogens and increases the acidity of the exocyclic amine protons. Consequently, TFPA exhibits a solubility profile characterized by poor aqueous solubility and high affinity for polar aprotic solvents . This document provides a theoretical framework, predicted solubility data, and a validated experimental protocol for accurate solubility determination.

Physicochemical Profile & Theoretical Solubility

To understand the solubility behavior of TFPA, we must analyze its molecular interactions.

Structural Analysis[1]

-

Core Scaffold: Pyridazine (1,2-diazine).

-

Substituents: Three Fluorine atoms (Positions 3, 5,[1][2] 6) and one Amino group (Position 4).[3][4][5]

-

Electronic Effect: The three fluorine atoms exert a massive inductive effect ($ -I $), pulling electron density away from the ring and the amino group.

-

Result 1: The ring nitrogens are essentially non-basic (pKa estimated < 1.0).

-

Result 2: The amino protons ($ -NH_2 $) become significant Hydrogen Bond Donors (HBD).

-

Result 3: The molecule possesses a strong dipole moment.

-

Hansen Solubility Parameters (HSP)

Using Group Contribution Methods, we estimate the Hansen parameters to guide solvent selection. The "Like Dissolves Like" principle here relies heavily on the Polar ($ \delta_P

| Parameter | Estimated Value ($ \text{MPa}^{0.5} $) | Significance |

| Dispersion ($ \delta_D $) | 18.5 | Moderate van der Waals interactions due to the compact aromatic ring. |

| Polarity ($ \delta_P $) | 14.2 | High dipole moment driven by the N-N bond and C-F bonds. |

| H-Bonding ($ \delta_H $) | 11.0 | Significant H-bond donor capability; requires H-bond acceptor solvents. |

Solvent Screening Strategy

Based on the HSP profile, TFPA requires solvents that act as Lewis Bases (H-bond acceptors) to stabilize the acidic protons of the amine, or solvents with high dielectric constants to solvate the dipole.

Predicted Solubility Classification

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | Excellent (>100 mg/mL) | Strong H-bond acceptors stabilize the amine protons; high dipole matches the solute. |

| Esters/Ketones | Ethyl Acetate, Acetone | Good (20–80 mg/mL) | Carbonyl oxygens act as H-bond acceptors. Good for extraction/crystallization. |

| Ethers | THF, MTBE, 2-MeTHF | Moderate (10–50 mg/mL) | Ether oxygen is a weaker acceptor than carbonyls. THF is superior to MTBE due to polarity. |

| Alcohols | Methanol, Ethanol, IPA | Moderate (5–30 mg/mL) | Competing H-bond donor/acceptor interactions. Solubility decreases as alkyl chain length increases. |

| Chlorinated | DCM, Chloroform | Moderate (10–40 mg/mL) | Good dipole match, but lacks H-bond accepting capability. |

| Alkanes | Hexane, Heptane, Cyclohexane | Poor (<1 mg/mL) | "Phobic" mismatch. The highly polar TFPA crystal lattice resists disruption by non-polar solvents. |

| Water | Water (pH 7) | Very Poor (<0.5 mg/mL) | High lattice energy and lipophilicity (C-F bonds) prevent hydration. |

Visualization: Solvent Selection Decision Tree

Figure 1: Decision matrix for solvent selection based on process requirements.

Experimental Protocol: Quantitative Solubility Determination

Do not rely on visual estimation. The high crystallinity of fluorinated heterocycles can lead to microscopic suspensions that mimic true solutions. This protocol uses the Shake-Flask Method coupled with HPLC-UV quantification.

Materials & Equipment

-

Substance: Trifluoropyridazin-4-amine (purity >98%).

-

Solvents: HPLC Grade (DMSO, MeOH, ACN, Water, etc.).

-

Equipment: Thermomixer or orbital shaker, 0.22 µm PTFE syringe filters, HPLC system with UV/DAD detector.

Step-by-Step Workflow

-

Preparation (Saturation):

-

Weigh approx. 50 mg of TFPA into a 2 mL HPLC vial.

-

Add 500 µL of the target solvent.

-

Observation: If the solid dissolves immediately, add more solid until a visible suspension persists.

-

Cap the vial tightly.

-

-

Equilibration:

-

Agitate the vials at 25°C ± 0.5°C for 24 hours at 750 RPM.

-

Why 24h? Fluorinated compounds often exhibit slow dissolution kinetics due to high lattice energy.

-

-

Filtration:

-

Allow vials to stand for 1 hour to let gross solids settle.

-

Draw the supernatant into a syringe.

-

Filter through a 0.22 µm PTFE filter (compatible with most organics) into a clean vial.

-

Critical: Discard the first 100 µL of filtrate to account for filter adsorption.

-

-

Quantification (HPLC):

-

Dilute the filtrate 100-fold or 1000-fold with Acetonitrile/Water (50:50) to bring it within the linear calibration range.

-

Inject onto HPLC (C18 Column, Gradient 5-95% ACN in Water + 0.1% TFA).

-

Calculate concentration using a pre-established calibration curve.

-

Practical Applications in Drug Development[7]

Reaction Optimization

Due to the electron-deficient nature of the ring, TFPA is often used in Nucleophilic Aromatic Substitution ($ S_NAr $) reactions.

-

Recommended Solvent: DMSO or NMP .

-

Reasoning: These solvents solvate the intermediate Meisenheimer complex effectively and allow for higher reaction temperatures (>100°C) often required to displace the remaining fluorines.

Crystallization & Purification

Purifying TFPA from reaction mixtures is challenging due to its solubility in polar organics.

-

Anti-Solvent Method: Dissolve crude material in a minimum volume of warm Ethyl Acetate or IPA . Slowly add Heptane or Water (respectively) to induce precipitation.

-

Note on Polymorphism: Fluorinated compounds are prone to polymorphism. Always analyze the crystallized product via XRPD (X-Ray Powder Diffraction) to ensure consistency.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Defines the theoretical framework for ).

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link (Discusses the lipophilicity and solubility modulation by fluorine).

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link (Detailed analysis of pKa and solubility shifts in fluorinated heterocycles).

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link (The gold standard for solubility protocols).

Sources

- 1. CN1923810A - Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid - Google Patents [patents.google.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

Safety data sheet (SDS) for 3,5,6-Trifluoropyridazin-4-amine

Technical Guide: Safety Data Sheet (SDS) & Handling Protocol for 3,5,6-Trifluoropyridazin-4-amine

Part 1: Executive Summary & Chemical Context

Compound Identity:

-

Synonyms: 4-Amino-3,5,6-trifluoropyridazine; 3,5,6-Trifluoro-4-pyridazinamine.[3][4]

-

Molecular Formula: C₄H₂F₃N₃[3]

Operational Context in Drug Discovery:

3,5,6-Trifluoropyridazin-4-amine is a high-value fluorinated heterocyclic building block.[3][4] It is primarily utilized in Medicinal Chemistry as a scaffold for Nucleophilic Aromatic Substitution (

Critical Safety Note: Due to the high fluorine content, thermal decomposition or reaction with strong acids may release Hydrogen Fluoride (HF) , a systemic poison. Standard organic handling protocols are insufficient; HF-specific safety measures are mandatory.[3][4]

Part 2: Chemical Properties & Stability Data

Data synthesized from structural analogs and available vendor specifications.

| Property | Value / Description | Experimental Note |

| Physical State | Solid (Crystalline Powder) | Typically off-white to pale yellow.[4] |

| Melting Point | Determine Experimentally | Analogous fluorinated pyridazines melt ~100–120°C. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Low solubility in non-polar solvents (Hexanes). |

| Hygroscopicity | Moderate | Store under inert atmosphere (Argon/Nitrogen). |

| Acidity (pKa) | Weakly basic | Amino group is electron-deficient due to F-substituents.[3][4] |

| Reactivity | High ( | Reacts violently with strong nucleophiles/oxidizers. |

Part 3: Hazard Profiling & Risk Assessment

GHS Classification (Derived from Structural Class):

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4 (Harmful/Toxic).

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[5]

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[5]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[5]

Visualizing the Hazard Logic

The following diagram illustrates the causality between the chemical structure and the specific hazards it presents in a laboratory setting.

Figure 1: Hazard Causality Network linking chemical structure to specific safety risks.[3][4]

Part 4: Safe Handling & Storage Protocols

Core Directive: Treat as a potential HF generator. Work must be performed in a certified chemical fume hood.

Personal Protective Equipment (PPE)

-

Eyes: Chemical splash goggles (ANSI Z87.1). Face shield required if handling >1g or heating.[3][4]

-

Hands: Double-gloving strategy.[3][4]

-

Inner Layer: 4 mil Nitrile (Tactility).

-

Outer Layer: 8 mil Nitrile or Neoprene (Chemical Resistance).

-

-

Respiratory: If solid dust generation is likely outside a hood, use a P100 HEPA respirator.

Storage Protocol

-

Atmosphere: Hygroscopic. Store under Argon or Nitrogen .

-

Temperature: Refrigerate (2–8°C) to prevent slow decomposition.

-

Container: Tightly sealed amber glass or polypropylene.

-

Incompatibility: Segregate from Strong Acids (HF risk), Oxidizing Agents, and Acid Chlorides.

Experimental Handling (Synthesis Context)

When using this reagent in

-

Weighing: Weigh in a closed balance or use an anti-static gun to prevent powder dispersal.

-

Solvent Choice: Dissolve in anhydrous DMSO or DMF immediately to minimize dust hazard.

-

Quenching: Do not quench reaction mixtures containing this compound directly into strong acid. Neutralize with saturated

or buffer first.

Part 5: Emergency Response Framework

Self-Validating Response System: This protocol prioritizes the "worst-case scenario" (HF release or rapid absorption).[3][4]

Figure 2: Emergency Response Decision Tree.[3][4] Note the specific intervention for HF suspicion.

First Aid Measures:

-

Skin: Wash immediately with soap and water.[6] If redness persists or HF generation is suspected (e.g., thermal decomp), apply 2.5% Calcium Gluconate gel and seek ER admission.

-

Eyes: Rinse thoroughly for 15 minutes. Do not apply neutralizing agents.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6][7][8]

Fire Fighting:

-

Media: Dry chemical,

, or alcohol-resistant foam.[4][6] -

Hazard: Emits toxic fumes of Carbon oxides, Nitrogen oxides (

), and Hydrogen Fluoride (HF) . Firefighters must wear SCBA.[6][8]

Part 6: Toxicological Insights

-

Mechanism of Action: As a poly-fluorinated amine, the compound is lipophilic and can penetrate biological membranes.[3][4] The pyridazine core can act as a metabolic bio-isostere for pyrimidine bases, potentially interfering with DNA/RNA synthesis processes if ingested in large quantities.

-

Chronic Effects: No long-term carcinogenicity data is available for this specific CAS.[3][4] Treat as a potential mutagen.

-

Ecological Impact: Fluorinated heterocycles are often persistent in the environment. Do not release into drains.[6][7]

References

-

Chemsrc. (2025). 3,5,6-trifluoropyridazin-4-amine (CAS#: 7679-50-7) MSDS & Properties.[1][2][3] Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary: Fluorinated Pyridazines. National Library of Medicine. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

- 1. 3,5-Dimethylbiphenyl-4-amine | CAS#:54810-82-1 | Chemsrc [chemsrc.com]

- 2. 3,5,6-trifluoropyridazin-4-amine | CAS#:7679-50-7 | Chemsrc [chemsrc.com]

- 3. Cas 53180-76-0|3,5-Dichloropyridazin-4-Amine [rlavie.com]

- 4. 1060804-19-4|4-Fluoropyridin-3-amine|BLD Pharm [bldpharm.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. combi-blocks.com [combi-blocks.com]

The Strategic Incorporation of Fluorine in Pyridazine Scaffolds: An In-depth Technical Guide for Medicinal Chemistry

Abstract

The pyridazine core, a six-membered diazine heterocycle, represents a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active agents. When strategically combined with fluorine, an element with unique and powerful modulatory properties, the resulting fluorinated pyridazine scaffolds offer medicinal chemists a robust toolkit to address longstanding challenges in drug discovery. This technical guide provides an in-depth analysis of the applications of fluorinated pyridazine scaffolds, moving beyond a simple recitation of facts to explore the underlying physicochemical principles and strategic considerations that drive their design and application. We will dissect the impact of fluorination on the electronic and metabolic properties of the pyridazine ring, explore key synthetic methodologies, and present case studies that highlight the successful application of this scaffold in the development of targeted therapeutics, particularly in oncology. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synergistic potential of fluorine and the pyridazine core to design next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

Introduction: The Power of Two—Why Fluorine and Pyridazine?

In the landscape of modern drug design, the strategic modification of heterocyclic scaffolds is a cornerstone of lead optimization. The pyridazine ring, with its two adjacent nitrogen atoms, possesses a unique set of electronic properties, including a significant dipole moment and the capacity for dual hydrogen bonding. These features make it an attractive pharmacophore for engaging with biological targets.[1] However, like many nitrogen-containing heterocycles, pyridazine scaffolds can be susceptible to metabolic degradation and may possess suboptimal physicochemical properties.

Enter fluorine, the most electronegative element. Its introduction into organic molecules is a well-established strategy in medicinal chemistry to profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.[2] The strategic incorporation of fluorine can:

-

Enhance Metabolic Stability: The high strength of the C-F bond can block sites of oxidative metabolism, increasing the half-life of a drug.[2]

-

Modulate pKa: Fluorine's strong electron-withdrawing nature can significantly lower the pKa of nearby basic nitrogen atoms, which can be crucial for optimizing target engagement, solubility, and cell permeability.[2][3]

-

Improve Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., C-F···C=O), contributing to enhanced binding affinity.

-

Tune Lipophilicity: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, a trifluoromethyl group can serve as a lipophilic hydrogen bond donor. This allows for fine-tuning of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4]

The marriage of the pyridazine scaffold with fluorine creates a powerful synergy, allowing chemists to retain the desirable pharmacophoric features of the pyridazine core while mitigating its potential liabilities. This guide will explore the practical applications of this strategy.

The Impact of Fluorination on the Physicochemical Properties of the Pyridazine Core

The decision to introduce fluorine into a pyridazine scaffold is a strategic one, driven by the desire to rationally modulate key molecular properties. Understanding the causal relationship between fluorination and these properties is critical for successful drug design.

Modulation of Basicity (pKa)

The two adjacent nitrogen atoms in the pyridazine ring are basic centers. The pKa of these nitrogens is a critical parameter that influences a molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with its biological target.

The introduction of a fluorine atom, a strong electron-withdrawing group, has a pronounced effect on the basicity of the pyridazine ring. By pulling electron density away from the nitrogen atoms, fluorine reduces their ability to accept a proton, thereby lowering the pKa.[5]

For example, the pKa of pyridazine is approximately 2.3. The introduction of a fluorine atom at the 3-position is expected to significantly decrease this value. This modulation can be a powerful tool. For instance, reducing the basicity of a molecule can prevent its sequestration in acidic lysosomes or mitigate off-target effects related to interactions with aminergic GPCRs. Conversely, in some cases, a certain level of basicity is required for a key hydrogen bond interaction with the target protein. Therefore, the strategic placement of fluorine allows for the fine-tuning of pKa to achieve the optimal balance of properties.[3]

Metabolic Stability

Pyridazine rings can be susceptible to oxidation by cytochrome P450 enzymes, often at electron-rich positions. Replacing a hydrogen atom with a fluorine atom at a metabolically labile site is a common and effective strategy to block this metabolic pathway.[2] The high bond dissociation energy of the C-F bond makes it significantly more resistant to oxidative cleavage compared to a C-H bond. This can lead to a longer in vivo half-life and improved oral bioavailability.[6]

Lipophilicity and Permeability

The effect of fluorination on lipophilicity (logP/logD) is nuanced. While replacing a hydrogen with a fluorine atom generally increases lipophilicity, the magnitude of this effect can be influenced by the surrounding molecular environment.[2] This increased lipophilicity can enhance membrane permeability and improve oral absorption. However, excessive lipophilicity can lead to poor solubility and increased off-target toxicity.

A study on MK2 inhibitors demonstrated that the introduction of a fluorine atom into a pyridine ring led to a significant improvement in permeability, as well as enhanced solubility and reduced in vivo clearance, resulting in a markedly increased oral exposure.[4] This highlights the potential of strategic fluorination to favorably modulate multiple ADME parameters simultaneously.

Synthetic Strategies for Accessing Fluorinated Pyridazine Scaffolds

The ability to efficiently and selectively introduce fluorine into the pyridazine ring is paramount for exploring structure-activity relationships (SAR) and for the large-scale synthesis of drug candidates. A variety of synthetic methods have been developed to access these valuable building blocks.

Synthesis of Key Building Blocks

A common and versatile starting material for the synthesis of many fluorinated pyridazines is 3,6-dichloropyridazine . From this precursor, a variety of derivatives can be accessed through nucleophilic aromatic substitution (SNAr) reactions.

Experimental Protocol: Synthesis of 3-amino-6-chloropyridazine

This protocol describes a common method for the selective amination of 3,6-dichloropyridazine.

Materials:

-

3,6-dichloropyridazine

-

Aqueous ammonia (28-30%)

-

Methylene chloride (DCM) or another suitable solvent

-

Sealed reaction vessel

Procedure:

-

In a sealed reaction vessel, combine 3,6-dichloropyridazine (1.0 eq) and methylene chloride.

-

Add aqueous ammonia (3.0 eq).

-

Seal the vessel and heat the mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 7-9 hours).[7]

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or silica gel column chromatography to yield pure 3-amino-6-chloropyridazine.[7]

This resulting 3-amino-6-chloropyridazine is a versatile intermediate. The remaining chlorine atom can be displaced by another nucleophile or participate in cross-coupling reactions, such as the Suzuki reaction, to introduce a wide range of substituents.[8]

Introduction of Fluorine

Several methods can be employed to introduce fluorine onto the pyridazine ring:

-

Nucleophilic Fluorination (Halex Reaction): This is one of the most common methods, involving the displacement of a leaving group, typically chlorine, with a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF). The reaction is often carried out at elevated temperatures in a polar aprotic solvent like DMSO or sulfolane.

-

Balz-Schiemann Reaction: This classic method involves the thermal or photochemical decomposition of a diazonium tetrafluoroborate salt, which is typically prepared from the corresponding amine.

-

Electrophilic Fluorination: Reagents such as Selectfluor® can be used to directly fluorinate electron-rich pyridazine derivatives.

-

From Fluorinated Precursors: Building the pyridazine ring from acyclic precursors that already contain fluorine is another powerful strategy.

The choice of fluorination method depends on the desired substitution pattern, the functional group tolerance of the substrate, and the scale of the synthesis.

Case Studies: Fluorinated Pyridazines in Oncology

The utility of fluorinated pyridazine scaffolds is particularly evident in the field of oncology, where they have been successfully employed as inhibitors of key signaling pathways involved in tumor growth and proliferation.

c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and motility. Aberrant c-Met signaling is implicated in the progression of numerous cancers, making it an attractive therapeutic target.

Several research groups have explored fluorinated pyridazine scaffolds for the development of potent and selective c-Met inhibitors. The pyridazine core can effectively mimic the hinge-binding motif of ATP, while the fluorine atoms can be used to enhance potency and modulate pharmacokinetic properties.

Workflow for the Design and Evaluation of c-Met Inhibitors:

Caption: A typical workflow for the discovery of fluorinated pyridazine-based c-Met inhibitors.

c-Met Signaling Pathway:

The c-Met signaling pathway is a complex cascade that, when dysregulated, can lead to uncontrolled cell growth. Fluorinated pyridazine inhibitors are designed to block the ATP binding site of the c-Met kinase, thereby preventing its activation and downstream signaling.

Caption: Simplified c-Met signaling pathway and the point of intervention for fluorinated pyridazine inhibitors.[9][10][11][12]

VEGFR-2 Kinase Inhibitors

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. In cancer, tumors hijack this process to ensure a supply of nutrients and oxygen, and to facilitate metastasis. Inhibiting VEGFR-2 is a clinically validated anti-cancer strategy.

Fluorinated pyridazine scaffolds have also been investigated as VEGFR-2 inhibitors. Similar to their application in c-Met inhibition, the pyridazine core serves as a hinge-binding element, while fluorine substitution is used to optimize potency and ADME properties.

Structure-Activity Relationship (SAR) of Fluorinated Pyridazine Analogs as Kinase Inhibitors

The following table summarizes representative SAR data for a series of kinase inhibitors, highlighting the impact of fluorine substitution.

| Compound | R1 | R2 | IC50 (nM) vs. Target Kinase | Reference |

| 1a | H | Phenyl | 580 (VEGFR-2) | Fictionalized Data |

| 1b | F | Phenyl | 85 (VEGFR-2) | Fictionalized Data |

| 2a | H | 4-fluorophenyl | 120 (c-Met) | Fictionalized Data |

| 2b | CF3 | 4-fluorophenyl | 15 (c-Met) | Fictionalized Data |

This table is a representative example based on trends observed in the literature and does not represent data from a single publication.

The data consistently show that the introduction of fluorine, either as a single atom or as a trifluoromethyl group, can lead to a significant increase in inhibitory potency.

VEGFR-2 Signaling Pathway:

VEGF-A binding to VEGFR-2 on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and survival, leading to the formation of new blood vessels. Fluorinated pyridazine inhibitors block the ATP binding site of VEGFR-2, thereby inhibiting angiogenesis.

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of fluorinated pyridazine compounds.[13][14][15][16][17]

Future Outlook and Conclusion

The strategic application of fluorination to the pyridazine scaffold has proven to be a highly effective approach in modern medicinal chemistry. The ability to fine-tune key physicochemical properties such as pKa, metabolic stability, and lipophilicity, while maintaining or enhancing target engagement, has led to the discovery of potent and selective inhibitors for a range of therapeutic targets, particularly in oncology.

While no fluorinated pyridazine-containing drug has yet received FDA approval, numerous candidates are progressing through clinical trials, underscoring the therapeutic potential of this scaffold. Future research in this area will likely focus on:

-

Novel Fluorination Methodologies: The development of new, milder, and more selective methods for late-stage fluorination will further accelerate the exploration of SAR.

-

Exploration of New Biological Targets: While oncology has been a major focus, the unique properties of fluorinated pyridazines make them attractive for a wide range of other therapeutic areas, including neurodegenerative diseases, inflammation, and infectious diseases.

-

Multi-Targeted Agents: The pyridazine scaffold is amenable to the design of inhibitors that can modulate multiple targets simultaneously, which could be advantageous for treating complex diseases.

References

-

The schematic diagram of c-mesenchymal–epithelial transition (c-MET) activation signaling pathways.

-

Schematic illustration of VEGFR-2 signaling pathways.

-

Schematic representation of the c-Met signaling pathway suggested in HCC cells.

-

Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role.

-

c-MET activation signaling pathways.

-

Schematic diagram illustrating downstream VEGFR2 signalling pathways.

-

The schematic diagram of HGF/c-MET signal transduction pathway.

-

New pyridazine-fluorine derivatives: synthesis, chemistry and biological activity. Part II.

-

VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis.

-

The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis.

-

VEGFA-VEGFR2 signaling.

-

Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure.

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

-

Preparation method of fluoropyridine compounds.

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.

-

How to prepare and use 3-AMINO-5-FLUOROPYRIDINE?

-

Organic Syntheses Procedure.

-

Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers.

-

Fluorinated Pyrazoles: From Synthesis to Applications.

-

Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry.

-

Method for synthetizing 3,6-dichloropyridazine.

-

Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.

-

Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.

-

New pyridazine–fluorine derivatives: Synthesis, chemistry and biological activity. Part II.

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.

-

Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry.

-

Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6.

-

Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors.

-

Scheme 8. Synthesis of 3-chloro-6,8-dibromopyridopyridazine.

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.

-

Fluorine in drug discovery: Role, design and case studies.

-

3-CHLORO-6-(2-CHLOROPHENYL)-PYRIDAZINE synthesis.

-

Synthesis method of 3-amino-6-chloropyridazine.

-

Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023.

-

Correlations between the experimental pKa values of fluorine- and...

-

Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.

-

Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition.

-

Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.

-

Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds.

-

Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition.

Sources

- 1. New pyridazine-fluorine derivatives: synthesis, chemistry and biological activity. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

3,5,6-Trifluoropyridazin-4-amine molecular weight and formula

Executive Summary

This technical guide provides a comprehensive analysis of 3,5,6-Trifluoropyridazin-4-amine (CAS: 7679-50-7), a critical fluorinated heterocyclic building block. Characterized by its electron-deficient pyridazine core and specific regiochemical substitution pattern, this molecule serves as a pivotal scaffold in the synthesis of agrochemicals and pharmaceutical agents, particularly kinase inhibitors and metabolic modulators. This document details its physicochemical properties, synthetic pathways, reactivity profiles, and application in high-value drug discovery campaigns.[1]

Chemical Identity & Physicochemical Properties

The precise identification of the fluorinated congener is essential for stoichiometric calculations and database registration.

| Property | Data / Value |

| Chemical Name | 3,5,6-Trifluoropyridazin-4-amine |

| CAS Registry Number | 7679-50-7 |

| Molecular Formula | C₄H₂F₃N₃ |

| Molecular Weight | 149.075 g/mol |

| Exact Mass | 149.0199 g/mol |

| Structure Description | 1,2-Diazine ring substituted with fluorines at positions 3, 5, and 6; primary amine at position 4. |

| Appearance | Typically off-white to pale yellow solid |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, MeCN); sparingly soluble in water. |

| SMILES | Nc1c(F)c(F)nnc1F |

| InChI Key | InChIKey=... (Isomer Specific) |

Synthetic Utility & Production

Primary Synthetic Route: Nucleophilic Aromatic Substitution ( )

The most robust synthesis of 3,5,6-trifluoropyridazin-4-amine involves the regioselective amination of tetrafluoropyridazine . Due to the strong electron-withdrawing nature of the four fluorine atoms and the two ring nitrogens, the pyridazine core is highly activated toward nucleophilic attack.[2]

-

Starting Material: Tetrafluoropyridazine (CAS: 33746-32-0)

-

Reagent: Ammonia (

, aqueous or gaseous) or Ammonium Hydroxide. -

Regioselectivity: Nucleophilic attack occurs preferentially at Position 4 (or equivalently Position 5).

-

Mechanistic Insight: Attack at C-4 leads to a Meisenheimer complex where the negative charge is effectively delocalized onto the ring nitrogen atoms (para-like resonance contribution), which is energetically more favorable than the ortho-like stabilization offered by attack at C-3.

-

Reaction Pathway Visualization

The following diagram illustrates the regioselective

Figure 1: Synthetic pathway for 3,5,6-trifluoropyridazin-4-amine via SNAr, highlighting the critical control required to prevent double amination.

Reactivity Profile & Medicinal Chemistry Applications

The "Amine" Handle (C-4 Position)

The exocyclic amine at position 4 is a versatile nucleophile, though its nucleophilicity is attenuated by the electron-deficient fluorinated ring.[2]

-

Amide Coupling: Reacts with acid chlorides or carboxylic acids (using HATU/EDCI) to form amide bonds. This is the primary method for attaching the pyridazine "warhead" to a larger scaffold.

-

Buchwald-Hartwig Amination: Can serve as the amine partner in Pd-catalyzed couplings, though specialized ligands (e.g., Xantphos, BrettPhos) are often required due to the deactivated nature of the amine.

The "Fluoro" Handles (C-3, C-5, C-6 Positions)

The remaining fluorine atoms are not inert; they serve as electrophilic sites for sequential functionalization.

-

Regioselective Displacement:

-

C-5 Fluorine: The fluorine adjacent to the amino group (C-5) is often the next most reactive site for a second

reaction with stronger nucleophiles (e.g., thiols, alkoxides), allowing the construction of 4,5-disubstituted pyridazines. -

C-3/C-6 Fluorines: These are generally less reactive but can be displaced under forcing conditions, enabling the synthesis of fully substituted cores.

-

Drug Discovery Context

-

Bioisosterism: The trifluoropyridazine core serves as a lipophilic, electron-deficient bioisostere for phenyl or pyridine rings. The fluorine atoms modulate pKa and metabolic stability (blocking oxidative metabolism).

-

Kinase Inhibition: This scaffold is frequently observed in ATP-competitive kinase inhibitors where the pyridazine nitrogens interact with the hinge region of the kinase ATP-binding pocket.

Experimental Protocol: Synthesis & Isolation

Objective: Preparation of 3,5,6-trifluoropyridazin-4-amine from tetrafluoropyridazine.

Safety Warning: Tetrafluoropyridazine is volatile and reactive. Hydrofluoric acid (HF) is generated as a byproduct. Use appropriate PPE and plastic/Teflon labware where necessary.

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Purge with nitrogen.

-

Solvent: Dissolve Tetrafluoropyridazine (1.0 equiv) in anhydrous Acetonitrile (MeCN) or Ethanol (EtOH) . Cool the solution to 0°C using an ice bath.

-

Addition: Slowly add Ammonium Hydroxide (28-30% aq) or bubble Ammonia gas (1.1 - 1.2 equiv) into the solution.

-

Critical Control: Maintain low temperature (0-5°C) to favor mono-substitution over di-substitution.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C). Monitor by TLC (eluent: Ethyl Acetate/Hexane) or LC-MS.

-

Workup:

-

Concentrate the solvent under reduced pressure.

-

Dilute the residue with water and extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over

, and filter.

-

-

Purification: Purify the crude material via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes) to isolate the target amine as a pale solid.

References

-

Chambers, R. D., et al. "Polyfluoroheterocyclic compounds. Part XVIII. Reactions of tetrafluoropyridazine with nucleophiles." Journal of the Chemical Society, Perkin Transactions 1, 1970. Link

-

ChemSrc. "3,5,6-Trifluoropyridazin-4-amine - CAS: 7679-50-7 Data Sheet."[3] ChemSrc Database, Accessed 2023. Link

-

Volochnyuk, D. M., et al. "Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry."[4] Fluorine in Heterocyclic Chemistry Volume 2, Springer, 2014.[4] Link

-

Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes." Journal of Fluorine Chemistry, 2003. Link

Sources

Fluorinated Pyridazines in Medicinal Chemistry: Unlocking the Bioisosteric Potential of 3,5,6-Trifluoropyridazin-4-amine

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the 3,5,6-trifluoropyridazin-4-amine scaffold represents a high-value, underutilized motif. While perfluorinated aromatics (like pentafluorophenyl groups) are common for modulating lipophilicity and metabolic stability, they often lack versatile attachment points.[1] This pyridazine derivative offers a unique "plug-and-play" architecture: an electron-deficient ring system with a pre-installed hydrogen bond donor (the amine) and three chemically distinct fluorine atoms susceptible to regioselective displacement.

This guide provides a technical roadmap for medicinal chemists to exploit this scaffold as a bioisostere for electron-deficient anilines and pyrimidines, specifically in kinase inhibitor design and protein-protein interaction (PPI) modulation.

Part 1: The Electronic Architecture

To effectively deploy 3,5,6-trifluoropyridazin-4-amine, one must understand its deviation from standard heterocyclic behavior.[1] It is not merely a "fluorinated spacer"; it is an electronic sink.

Quadrupole Moment and -Acidity

Unlike benzene (electron-rich faces) or pyridine (moderately electron-deficient), the trifluoropyridazine core is severely electron-deficient (

-

Bioisosteric Implication: This scaffold engages in orthogonal multipolar interactions with protein carbonyls or electron-rich side chains (e.g., Tryptophan), interactions that are geometrically distinct from standard

- -

The "Fluorine Effect": The three fluorine atoms exert a strong inductive withdrawing effect (-I), significantly lowering the energy of the LUMO. This makes the ring highly susceptible to nucleophilic attack (covalent drug design potential) but also resistant to oxidative metabolism (CYP450 blocking).

pKa Modulation and Solubility

The strategic advantage of this scaffold lies in its ability to strip basicity from a molecule, a critical tactic for reducing hERG channel inhibition and improving membrane permeability.[1]

| Motif | Approx. pKa ( | Physiological State (pH 7.4) | hERG Liability Risk |

| 4-Aminopyridine | ~9.1 | Cationic (>98%) | High |

| 4-Aminopyridazine | ~5.0 | Neutral/Mixed | Moderate |

| 3,5,6-Trifluoropyridazin-4-amine | < 2.0 | Neutral | Low |

Note: The fluorine atoms inductively destabilize the protonated form of the ring nitrogens, effectively silencing the basicity.

Part 2: Synthetic Regiocontrol (The "How-To")

The primary challenge with polyfluorinated heterocycles is controlling the site of Nucleophilic Aromatic Substitution (

The Regioselectivity Logic

In a standard perfluorinated pyridazine, nucleophiles attack positions 4 and 5.[1] However, the presence of the 4-amino group alters this landscape via resonance donation (+R).

-

C4-Amino: Strong donor. Deactivates ortho positions (C3 and C5).

-

N1/N2: Strong activators.

-

C6: Located meta to the amino group (avoiding deactivation) and ortho to N1 (receiving activation).

Decision Logic Diagram

The following diagram illustrates the decision matrix for functionalizing this scaffold.

Caption: Regioselective logic flow for S_NAr functionalization of 3,5,6-trifluoropyridazin-4-amine.

Part 3: Bioisosteric Applications

Kinase Hinge Binders

Many kinase inhibitors utilize an aminopyrimidine or aminoquinazoline motif to hydrogen bond with the kinase hinge region.

-

The Swap: Replace the 2-aminopyrimidine core with 3,5,6-trifluoropyridazin-4-amine.

-

The Benefit: The fluorines lower the desolvation penalty of the ring. The C6-substituent can be directed into the "gatekeeper" pocket or solvent front, depending on the vector.

Covalent Inhibitor "Warhead" Tuning

While acrylamides are standard for covalent inhibition, they are often too reactive.[1] The C6-fluorine in this scaffold possesses "tunable" electrophilicity. It can react specifically with nucleophilic cysteines in the binding pocket only upon precise docking, reducing off-target toxicity compared to highly reactive Michael acceptors.

Part 4: Experimental Protocol

Objective: Synthesis of a library intermediate via C6-selective

Reagents & Equipment[1]

-

Substrate: 3,5,6-Trifluoropyridazin-4-amine (1.0 eq)

-

Nucleophile: Benzylamine (1.1 eq)

-

Base: Diisopropylethylamine (DIPEA) (2.0 eq)

-

Solvent: Anhydrous THF or Acetonitrile (MeCN)

-

Monitoring: LC-MS (ESI+)

Step-by-Step Methodology

-

Preparation: In a dry 20 mL reaction vial equipped with a magnetic stir bar, dissolve 3,5,6-trifluoropyridazin-4-amine (150 mg, 1.0 mmol) in anhydrous MeCN (3.0 mL).

-

Activation: Add DIPEA (350 µL, 2.0 mmol) to the solution. Stir at room temperature for 5 minutes.

-

Addition: Dropwise, add Benzylamine (120 µL, 1.1 mmol). Note: Exotherm is minimal, but dropwise addition ensures kinetic control.[1]

-

Reaction: Heat the reaction block to 60°C. Monitor via LC-MS at T=1h and T=4h.

-

Checkpoint: You should observe the consumption of Parent (

) and appearance of Product ( -

Regio-check: If significant bis-substitution occurs, lower temperature to 40°C and reduce nucleophile equivalents to 0.95.[1]

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure.

-

Resuspend in EtOAc (10 mL) and wash with Water (2 x 5 mL) and Brine (1 x 5 mL).

-

Dry over

, filter, and concentrate.[1]

-

-

Purification: Flash column chromatography (SiO2). Elute with a gradient of 0-50% EtOAc in Hexanes. The difluoro-product typically elutes earlier than non-fluorinated analogues due to lipophilicity.

Self-Validating Quality Control

-

19F NMR: Essential for confirming regioselectivity. The starting material has three distinct fluorine signals.[2] The product should show two distinct signals. If the signals are symmetric/equivalent, you may have substituted at C5 (unlikely) or achieved bis-substitution.

-

Differential NOE: Irradiate the exocyclic NH2. If you see an NOE to the benzyl group, substitution occurred at C3 or C5.[1] Absence of NOE supports C6 substitution (spatial distance).

References

-

Chambers, R. D., et al. "Polyfluoroheterocyclic compounds.[1] Part 1. Preparation and nucleophilic substitution of tetrafluoropyridazine." Journal of the Chemical Society, Perkin Transactions 1, 1975.[1] Link

-

PubChem Compound Summary. "3,5,6-trifluoropyridazin-4-amine (CID 12300122)." National Center for Biotechnology Information, 2024.[1] Link

-

Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes."[1] Tetrahedron, 2003.[1] Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Note: Precision Synthesis of 3,5,6-Trifluoropyridazin-4-amine

Part 1: Strategic Abstract & Scientific Rationale

Executive Summary

This application note details the regioselective synthesis of 3,5,6-trifluoropyridazin-4-amine from tetrafluoropyridazine via nucleophilic aromatic substitution (

Mechanistic Insight

The reaction proceeds via an

-

Regioselectivity: Nucleophilic attack occurs preferentially at C4 (or C5, which is equivalent by symmetry). This position is para to one ring nitrogen and meta to the other. The para-nitrogen provides significant activation via resonance stabilization of the Meisenheimer intermediate.

-

Chemosteering: The use of anhydrous ammonia in a non-nucleophilic solvent (1,4-dioxane or THF) is critical. Water, if present, competes as a nucleophile, leading to the irreversible formation of the pyridazinone tautomer, a common impurity in aqueous protocols.

Part 2: Experimental Protocol

Materials & Equipment

| Reagent/Equipment | Specification | Purpose |

| Tetrafluoropyridazine | >97% Purity, CAS: 33746-32-0 | Starting Material |

| Ammonia Solution | 0.5 M in 1,4-Dioxane (Anhydrous) | Nucleophile Source |

| THF | Anhydrous, Inhibitor-free | Solvent |

| Ammonium Fluoride | Byproduct (Generated in situ) | Waste to be managed |

| Reaction Vessel | 3-Neck Round Bottom Flask or Sealed Tube | Containment |

| Cooling Bath | Dry Ice / Acetone (-78°C) | Exotherm Control |

Safety Directives (Critical)

-

HF Potential: While the reaction produces ammonium fluoride (

), contact with strong acids can release Hydrogen Fluoride (HF) gas. Avoid acidic workups unless strictly controlled. -

Pressure: If using ammonia gas, ensure the system is vented to a scrubber or use a rated pressure vessel.

-

Toxicity: Perfluorinated hydrazines and pyridazines can be toxic and volatile. Handle solely in a fume hood.

Step-by-Step Synthesis Procedure

Step 1: Preparation of the Substrate Solution

-

Flame-dry a 100 mL 3-neck round bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Under nitrogen atmosphere, charge the flask with Tetrafluoropyridazine (1.52 g, 10.0 mmol) .

-

Add 20 mL of anhydrous THF .

-

Cool the solution to -78°C using a dry ice/acetone bath. Rationale: Low temperature suppresses the rate of di-substitution (formation of 4,5-diamino species).

Step 2: Controlled Amination

-

Charge the addition funnel with Ammonia in 1,4-Dioxane (0.5 M, 22.0 mL, 11.0 mmol) .

-

Note: A slight excess (1.1 eq) ensures complete conversion, but large excesses promote di-substitution.

-

-